N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide
Description
N-(3,5-Dichlorophenyl)-3-methylisoxazole-5-carboxamide is a synthetic small molecule featuring an isoxazole core substituted with a methyl group at the 3-position and a carboxamide linkage to a 3,5-dichlorophenyl ring. This compound belongs to the isoxazole carboxamide family, which is known for its versatility in medicinal chemistry and agrochemical applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(17-15-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRMLUNNXOPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to form the desired isoxazole derivative. One common method involves the use of thionyl chloride to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the carboxamide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Structure : Differs by a single chlorine substituent (3-chloro vs. 3,5-dichloro on the phenyl ring).
- Molecular Formula : C₁₁H₉ClN₂O₂ (vs. C₁₁H₈Cl₂N₂O₂ for the target compound).
- Molecular Weight : 236.65 g/mol (vs. ~271.55 g/mol for the dichloro analogue).
- Key Difference : The additional chlorine in the target compound increases molecular weight and lipophilicity, which may influence bioavailability or binding affinity in biological systems .
5-Amino-3-methylisoxazole Derivatives (e.g., Compounds 11i–11m)
- Structure: These derivatives (e.g., 11i: 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one) feature fused xanthenone or substituted aromatic systems attached to the isoxazole core.
- Physical Properties : Melting points range from 210°C to 242°C, indicating high thermal stability. The target compound’s dichlorophenyl group may further elevate melting points due to enhanced symmetry and van der Waals interactions .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|
| N-(3,5-Dichlorophenyl)-3-methylisoxazole-5-carboxamide | ~271.55 | 3,5-dichlorophenyl, methyl | Not reported |
| N-(3-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide | 236.65 | 3-chlorophenyl, methyl | Not reported |
| 11i (5-Amino-3-methylisoxazole derivative) | Not reported | 5-methoxy, xanthenone | 210–211 |
| 11j (Nitro-substituted derivative) | Not reported | 7-nitro, xanthenone | 241–242 |
Notes:
- The dichloro substitution increases molecular weight by ~34.9 g/mol compared to the mono-chloro analogue.
- Electron-withdrawing groups (e.g., nitro in 11j) correlate with higher melting points, suggesting similar trends for dichlorophenyl derivatives .
Electronic and Spectroscopic Differences
NMR Profiles
- N-(3,5-Dichlorophenyl) Analogue: The dichlorophenyl group would produce distinct downfield shifts in ¹H NMR (aromatic protons) and ¹³C NMR (chlorinated carbons) compared to mono-chloro or non-halogenated analogues.
- 5-Amino Derivatives (e.g., 11i–11m): Amino groups generate characteristic NH₂ signals (~5–6 ppm in ¹H NMR), absent in the carboxamide target compound. The carboxamide’s carbonyl (C=O) peak would appear near 165–170 ppm in ¹³C NMR .
Biological Activity
N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide is a synthetic compound characterized by its unique isoxazole structure, which imparts distinct biological properties. This article explores the biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, with a molecular weight of approximately 284.12 g/mol. The presence of the isoxazole ring and dichlorophenyl group enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 284.12 g/mol |
| Functional Groups | Isoxazole, Carboxamide |
The exact mechanism of action of this compound remains largely unexplored. However, preliminary studies suggest that it may interact with biomolecules involved in energy metabolism, particularly in Mycobacterium tuberculosis. Its biochemical properties indicate a potential role in disrupting the energetics of this pathogen, which could lead to therapeutic applications against tuberculosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that isoxazole derivatives can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. This suggests a potential application in developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on related isoxazole compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines while showing selectivity towards malignant cells over non-tumorigenic cells . The compound's structure may contribute to its efficacy in targeting cancer cells.
Case Studies and Research Findings
- Mycobacterium tuberculosis : A study highlighted the impact of this compound on the energetics of Mycobacterium tuberculosis. The compound was shown to disrupt energy metabolism pathways, which are crucial for the survival of this pathogen.
- Cancer Cell Lines : Research on structurally similar isoxazoles revealed their cytotoxic effects on various cancer cell lines, including prostate cancer cells (PC3). These studies indicated that modifications in the isoxazole structure could enhance selectivity and potency against cancer cells .
Potential Applications
The unique properties of this compound suggest several potential applications:
- Antimicrobial Agent : Given its effectiveness against Mycobacterium tuberculosis, further development could lead to new treatments for tuberculosis.
- Cancer Therapy : Its selective cytotoxicity towards cancer cells positions it as a candidate for anticancer drug development.
- Research Tool : The compound can serve as a valuable reagent in biochemical research due to its unique structural characteristics and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
